2,5-二甲基苯并噁唑

描述

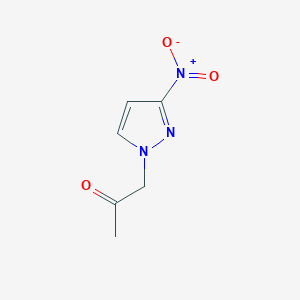

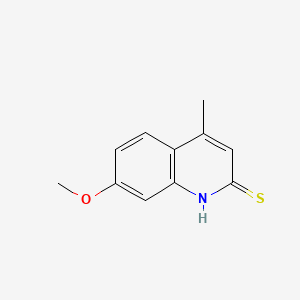

2,5-Dimethylbenzoxazole is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as 2,5-Dimethylbenzo[d]oxazole, BENZOXAZOLE, 2,5-DIMETHYL-, and 2,5-Dimethyl-1,3-benzoxazole . The molecular weight of 2,5-Dimethylbenzoxazole is 147.17 g/mol .

Molecular Structure Analysis

The InChI representation of 2,5-Dimethylbenzoxazole is InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 . The Canonical SMILES representation is CC1=CC2=C(C=C1)OC(=N2)C . These representations provide a detailed view of the molecular structure of 2,5-Dimethylbenzoxazole.

Physical And Chemical Properties Analysis

2,5-Dimethylbenzoxazole has a density of 1.1±0.1 g/cm3, a boiling point of 218.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.6±3.0 kJ/mol . The compound has a molar refractivity of 44.1±0.3 cm3 . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The polar surface area is 26 Å2 .

科学研究应用

癌症研究中的细胞毒活性

2,5-二甲基苯并噁唑已被研究其细胞毒性质。包括[Au(2,5-diMeBO)Cl3](其中2,5-diMeBO = 2,5-二甲基苯并噁唑)在内的金(III)配合物显示出对各种癌细胞系的显著细胞毒性,包括小鼠白血病和人类卵巢癌,以及它们的顺铂耐药亚系(Cossu et al., 1994)。

热化学研究

已对2,5-二甲基苯并噁唑的热化学性质进行了研究,为其结构和能量贡献提供了见解。这些研究对于理解其稳定性和反应性至关重要,这在各种应用中至关重要(Silva et al., 2013)。

抑制血红素合成

研究表明,与2,5-二甲基苯并噁唑在结构上相关的化合物2,5-二甲基苯并咪唑可以体外抑制血红素合成。这种性质在研究细胞过程和潜在治疗应用中具有重要意义(Abbott & Dodson, 1954)。

与钯和铂的复合物形成

已进行了关于与2,5-二甲基苯并噁唑形成的钯(II)和铂(II)配合物的研究。这些复合物具有有趣的光谱特性,可能在材料科学和催化中应用(Massacesi et al., 1981)。

抗菌和抗疟疾应用

有证据表明与2,5-二甲基苯并噁唑衍生物相关的抗菌和抗疟疾活性。例如,某些1,3,4-噁二唑衍生物表现出有希望的抗菌性能,表明有潜力开发新的治疗剂(Gul et al., 2017)。

在腐蚀抑制中的应用

已对2,5-二甲基苯并噁唑衍生物作为酸性介质中腐蚀抑制剂的潜力进行了研究。这对材料科学和工业应用有重要意义(Bentiss et al., 2004)。

总之,2,5-二甲基苯并噁唑及其衍生物表现出一系列性质,使它们在科学研究中具有价值。维生素D补充对抑郁症的影响已在许多随机对照试验和系统评价中得到广泛研究。以下是最新研究的一些关键发现:

基因组学见解:一项探索重性抑郁症(MDD)的遗传基础以及维生素D和ω-3脂肪酸潜在作用的研究发现维生素D水平和MDD之间没有显著的共享遗传风险或直接因果关系,这表明未解决的混杂可能解释了观察性研究中报道的关联(Milaneschi et al., 2019)。

荟萃分析结果:一项荟萃分析得出结论,维生素D补充在成年人中并没有显著减少抑郁症,尽管它指出研究主要集中在抑郁症水平较低且基线时血清维生素D充足的个体上,这表明有必要进一步针对特定群体进行试验(Gowda et al., 2015)。

MDD患者的临床试验:一项随机临床试验发现维生素D补充对MDD患者的抑郁症状、胰岛素抵抗和氧化应激生物标志物有益影响(Sepehrmanesh et al., 2016)。

超重和肥胖受试者的影响:一项评估血清维生素D水平与超重和肥胖受试者抑郁症关系的研究表明,维生素D补充可能有助于减轻抑郁症状 (Jorde et al., 2008)。

亚组分析:另一项系统性回顾发现,维生素D补充对于临床上存在显著抑郁或抑郁症的参与者减轻抑郁症状有中等的、统计学上显著的效果,但对于那些没有临床上显著抑郁的参与者效果较小,且不显著 (Shaffer et al., 2014)。

综合分析:一项综合各种抑郁症状,包括焦虑的系统性回顾得出结论,维生素D补充并未始终改善负面情绪或生活质量,强调了需要进行更有针对性的研究 (Cheng et al., 2020)。

- 不足以推荐在抑郁症中普遍补充。该回顾强调了需要进行试验,使抑郁治疗中的受试者同时患有维生素D缺乏 (Menon et al., 2020)。

2型糖尿病中情绪改善:一项针对患有2型糖尿病(T2DM)的女性的研究发现,维生素D补充显著改善了情绪,表明在这一特定人群中可能在情绪调节中发挥潜在作用 (Penckofer et al., 2017)。

一般疗效和随机对照试验:一项评估口服维生素D补充在抑郁症中的疗效与安慰剂相比的系统性回顾发现,没有足够的证据支持其在减轻抑郁症状中的疗效。该回顾呼吁进行更多使用抑郁患者的随机对照试验,以提供更清晰的见解 (Li et al., 2014)。

综合荟萃分析:一项包括41项随机对照试验的荟萃分析显示,维生素D补充剂剂量≥ 2,000 IU/天可以减轻抑郁症状,特别是在展示维生素水平变化的研究中。这一发现表明,在临床抑郁症中通过维生素D增补标准治疗可能具有潜在益处 (Mikola et al., 2022)。

安全和危害

When handling 2,5-Dimethylbenzoxazole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

作用机制

Target of Action

2,5-Dimethylbenzoxazole is a heterocyclic compound that has been recognized for its diverse biological and therapeutic activities . .

Mode of Action

It’s known that benzoxazole derivatives, in general, have been described as having good optical properties, being used as fluorescent and/or colorimetric optical sensors for metals, anionic species, and pharmaceutical analysis

Biochemical Pathways

Benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 1471739 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzoxazole derivatives are known for their recognized biological and therapeutic activities , suggesting that 2,5-Dimethylbenzoxazole may have similar effects.

生化分析

Biochemical Properties

2,5-Dimethylbenzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 2,5-Dimethylbenzoxazole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2,5-Dimethylbenzoxazole can bind to certain proteins, altering their conformation and function.

Cellular Effects

The effects of 2,5-Dimethylbenzoxazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,5-Dimethylbenzoxazole has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can promote or inhibit cell proliferation . Furthermore, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2,5-Dimethylbenzoxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 2,5-Dimethylbenzoxazole can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2,5-Dimethylbenzoxazole can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 2,5-Dimethylbenzoxazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2,5-Dimethylbenzoxazole can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,5-Dimethylbenzoxazole vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, 2,5-Dimethylbenzoxazole can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.

Metabolic Pathways

2,5-Dimethylbenzoxazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The involvement of 2,5-Dimethylbenzoxazole in these pathways can affect metabolic flux and the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of 2,5-Dimethylbenzoxazole within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, 2,5-Dimethylbenzoxazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2,5-Dimethylbenzoxazole is determined by various factors, including targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of specific targeting signals can direct 2,5-Dimethylbenzoxazole to particular organelles, such as the mitochondria or endoplasmic reticulum, influencing its activity and function.

属性

IUPAC Name |

2,5-dimethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQGFGKAPKEUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063974 | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-58-4 | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5676-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/518Y7AS4WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,5-Dimethylbenzoxazole and its platinum complex?

A: 2,5-Dimethylbenzoxazole (C9H9NO) is an aromatic compound with a benzoxazole core structure substituted with methyl groups at the 2 and 5 positions. While spectroscopic data for the free ligand is limited in the provided papers, its platinum(II) complex, cis-Diamminechloro(2,5-dimethylbenzoxazole-N1)platinum(II) nitrate ([PtCl(NH3)2(C9H9NO)]NO3), has been structurally characterized []. X-ray crystallography revealed a square-planar coordination around the platinum atom with the 2,5-Dimethylbenzoxazole ligand coordinated through the nitrogen atom. The aromatic ring of the ligand and the platinum coordination plane exhibit a dihedral angle of 71.0(2)°.

Q2: What other metal complexes incorporating 2,5-Dimethylbenzoxazole have been reported in the literature?

A: Beyond gold(III) and platinum(II) complexes, 2,5-Dimethylbenzoxazole has been investigated as a ligand for other transition metals. Studies describe the synthesis and characterization of palladium(II) [] and copper(II) [] complexes with this ligand. These studies often focus on spectroscopic characterization, providing insights into the coordination chemistry of 2,5-Dimethylbenzoxazole.

Q3: Has the thermochemistry of 2,5-Dimethylbenzoxazole been studied?

A: Yes, experimental and computational studies have investigated the thermochemical properties of 2,5-Dimethylbenzoxazole []. These investigations likely provide information about the molecule's stability and potential energy landscape, which are relevant for understanding its reactivity and interactions.

Q4: Are there any known Structure-Activity Relationship (SAR) studies related to 2,5-Dimethylbenzoxazole and its derivatives?

A: While the provided abstracts don't delve into specific SAR studies, the fact that researchers are exploring gold(III) complexes with different benzoxazole derivatives, including 2-methylbenzoxazole [], suggests an interest in understanding how structural modifications impact biological activity. This would be a crucial area for future research to optimize the efficacy and selectivity of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)

![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)